![molecular formula C17H17NO2 B5774839 3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5774839.png)
3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone, commonly known as PAPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAPP belongs to the class of cathinone derivatives and has been found to exhibit stimulant properties.
Mechanism of Action
The mechanism of action of PAPP is not fully understood. However, it is believed to work by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. PAPP is also believed to inhibit the reuptake of dopamine, leading to an increase in its availability in the brain.
Biochemical and physiological effects:
PAPP has been found to exhibit stimulant properties, leading to increased alertness, focus, and energy. It has also been reported to cause an increase in heart rate, blood pressure, and body temperature. PAPP has been found to have a short half-life and is rapidly metabolized by the liver.
Advantages and Limitations for Lab Experiments
PAPP has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. PAPP is also stable and has a long shelf life. However, PAPP has several limitations for use in lab experiments. It is a controlled substance and requires special permits for use. PAPP is also highly potent and requires careful handling to avoid accidental exposure.
Future Directions
There are several future directions for the study of PAPP. One area of research is the development of PAPP analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of PAPP in the treatment of other neurological disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of PAPP and its long-term effects on the body.
Conclusion:
In conclusion, PAPP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit stimulant properties and has been investigated for its potential use in the treatment of ADHD and narcolepsy. PAPP has several advantages for use in lab experiments, but it also has several limitations. Further studies are needed to fully understand the mechanism of action of PAPP and its potential therapeutic applications.
Synthesis Methods
The synthesis of PAPP involves the condensation of 4'-methylpropiophenone with aniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated to form PAPP. This method of synthesis has been reported to yield high purity and yield of PAPP.
Scientific Research Applications
PAPP has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit stimulant properties and has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. PAPP has also been studied for its potential use as a performance-enhancing drug in sports.
properties
IUPAC Name |
3-(4-acetylanilino)-1-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(19)14-7-9-16(10-8-14)18-12-11-17(20)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVYAZFQSZOXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24785941 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.